

# 5-Bromo-6-methylpyrimidin-4-OL molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **5-Bromo-6-methylpyrimidin-4-OL**

Cat. No.: **B189404**

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An In-depth Technical Guide to **5-Bromo-6-methylpyrimidin-4-ol**: Properties, Synthesis, and Applications in Drug Discovery

## Executive Summary

**5-Bromo-6-methylpyrimidin-4-ol** is a halogenated pyrimidine derivative that has emerged as a versatile and highly valuable building block in the field of medicinal chemistry and drug discovery. Its strategic arrangement of a reactive bromine atom, a methyl group, and a pyrimidinol core provides a unique platform for synthetic diversification. This guide offers a comprehensive technical overview of its core molecular properties, scalable synthesis routes, chemical reactivity, and its pivotal role as a key intermediate in the development of pharmacologically active compounds, particularly kinase inhibitors and antiviral agents. We will delve into the mechanistic basis for its utility, provide detailed experimental protocols for its application and analysis, and underscore the safety considerations necessary for its handling.

## Core Molecular Profile

The foundational characteristics of **5-Bromo-6-methylpyrimidin-4-ol** are summarized below. These identifiers and properties are critical for experimental design, reaction stoichiometry, and analytical characterization.

## Chemical Identity and Properties

Parameter	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>5</sub> BrN <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	189.01 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	3438-52-6	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	5-bromo-6-methyl-1H-pyrimidin-4-one	<a href="#">[1]</a>
Synonyms	5-Bromo-6-methyl-4-pyrimidinol, 5-Bromo-4-hydroxy-6-methylpyrimidine	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Solid	<a href="#">[1]</a>
SMILES	CC1=C(C(=O)NC=N1)Br	<a href="#">[3]</a> <a href="#">[5]</a>
InChI Key	BIJQLSJQJIFCL-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[5]</a>

## Computational Data

Parameter	Value	Source(s)
Topological Polar Surface Area (TPSA)	46.01 Å <sup>2</sup>	<a href="#">[3]</a>
logP (Predicted)	1.25	<a href="#">[3]</a>
Hydrogen Bond Donors	1	<a href="#">[3]</a>
Hydrogen Bond Acceptors	3	<a href="#">[3]</a>
Rotatable Bonds	0	<a href="#">[3]</a>

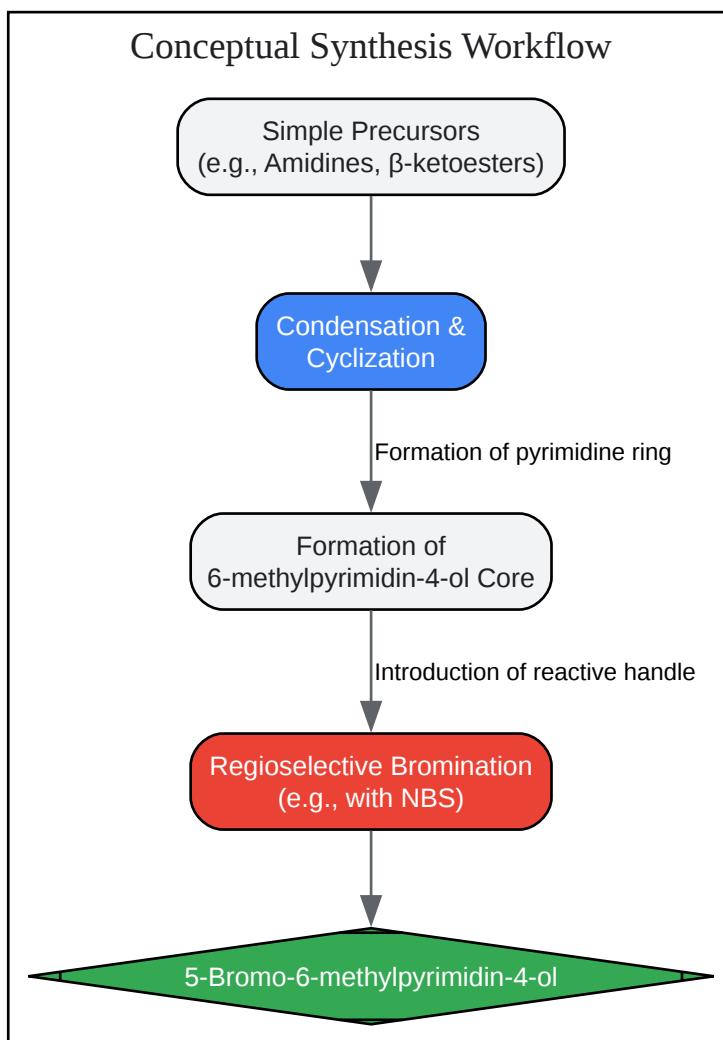
## Synthesis and Chemical Reactivity

The synthetic accessibility of **5-Bromo-6-methylpyrimidin-4-ol** and its inherent reactivity are central to its utility. Halogenated heteroaromatic compounds are prized as monomers because

they provide a reactive handle for established cross-coupling chemistries, enabling rapid exploration of chemical space.[6]

## Scalable Synthetic Routes

While multiple synthetic pathways exist for pyrimidine derivatives, a practical and scalable route is crucial for applications in drug development, which often requires significant quantities of starting material. Research has focused on developing efficient methods for constructing 4-substituted 5-bromo-6-methylpyrimidines, highlighting their importance as synthetic intermediates.[6] A general conceptual workflow for the synthesis of such a scaffold is outlined below. The choice of starting materials and reagents is critical; for instance, the synthesis of related pyrimidinones often involves the cyclization of a urea derivative with a suitable three-carbon synthon like diethyl malonate.[7]



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Caption: Conceptual workflow for the synthesis of **5-Bromo-6-methylpyrimidin-4-ol**.

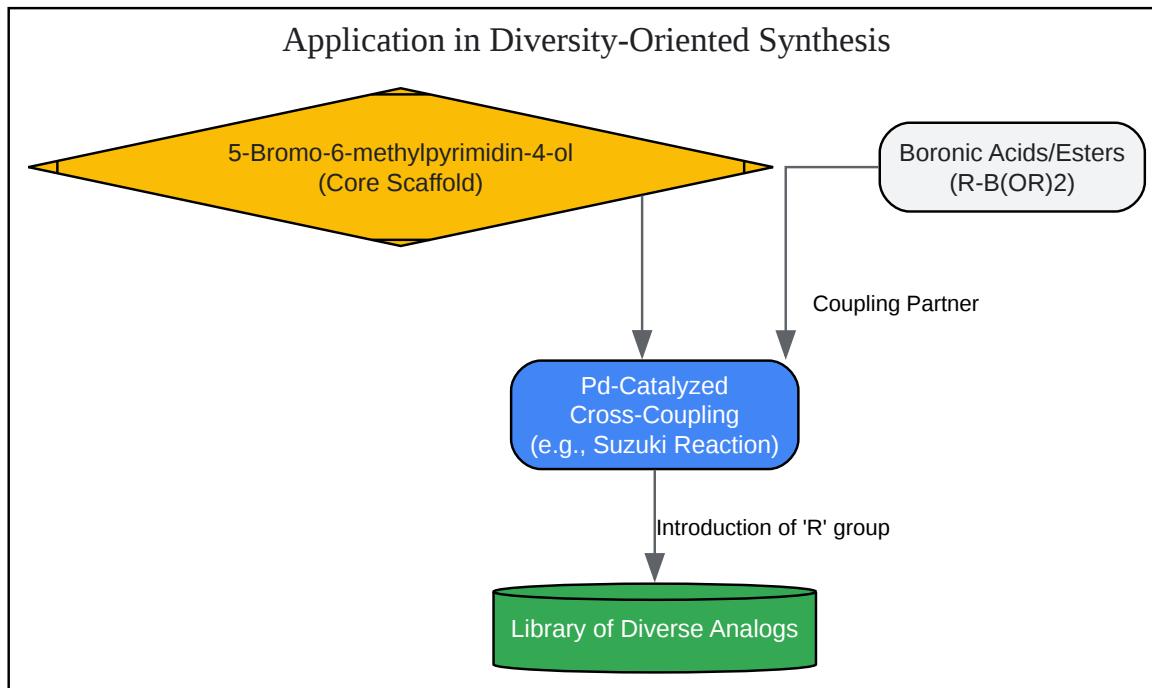
The key step is the regioselective bromination, typically achieved using N-Bromosuccinimide (NBS), which installs the bromine atom at the C5 position. This position is electronically activated for electrophilic substitution, making the reaction efficient and predictable. This strategic placement of bromine is fundamental to the molecule's function as a versatile synthetic intermediate.

## The Power of the C5-Bromo Substituent

The bromine atom at the 5-position is the molecule's primary reactive site for building molecular complexity. It is an ideal leaving group for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings.<sup>[6][8]</sup> This capability allows for the precise and controlled introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups.

This "plug-and-play" functionality is a cornerstone of modern medicinal chemistry for two primary reasons:

- **Diversity-Oriented Synthesis:** It enables the rapid generation of large libraries of analogues from a common core, which is essential for exploring Structure-Activity Relationships (SAR). By systematically varying the substituent introduced at the C5 position, researchers can fine-tune a molecule's biological activity, selectivity, and pharmacokinetic properties.
- **Access to Novel Chemical Space:** Cross-coupling reactions allow for the construction of complex molecular architectures that would be difficult to assemble through other means, opening up new possibilities for drug design.



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Caption: Role of **5-Bromo-6-methylpyrimidin-4-ol** in diversity-oriented synthesis.

## Experimental Protocols

To ensure scientific integrity, the protocols described herein are designed as self-validating systems. Proper execution coupled with rigorous analytical confirmation is paramount.

### Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling an aryl boronic acid to the **5-Bromo-6-methylpyrimidin-4-ol** core.

Objective: To synthesize a 5-aryl-6-methylpyrimidin-4-ol derivative.

Materials:

- **5-Bromo-6-methylpyrimidin-4-ol** (1.0 eq)

- Aryl boronic acid (1.2 eq)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 0.05 eq)
- Base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ , 2.0 eq)
- Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
- Inert gas (Nitrogen or Argon)

#### Methodology:

- Reaction Setup: To a flame-dried Schlenk flask, add **5-Bromo-6-methylpyrimidin-4-ol**, the aryl boronic acid, and the base.
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times. Causality: This is critical to prevent the oxidation and deactivation of the palladium catalyst.
- Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst under a positive pressure of inert gas.
- Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-6-methylpyrimidin-4-ol.
- Validation: Confirm the structure and purity of the final compound using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and High-Resolution Mass Spectrometry (HRMS).

## Protocol: Analytical Characterization by HPLC-MS

Objective: To confirm the purity and identity of a synthesized derivative.

**Instrumentation:**

- High-Performance Liquid Chromatography (HPLC) system with a C18 column.
- Mass Spectrometer (MS) detector (e.g., ESI source).

**Methodology:**

- Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile).
- Mobile Phase:
  - A: Water + 0.1% Formic Acid
  - B: Acetonitrile + 0.1% Formic Acid
- Rationale: Formic acid aids in the ionization of the analyte for better MS detection.
- Gradient Elution: Run a standard gradient, for example:
  - 0-1 min: 5% B
  - 1-8 min: 5% to 95% B
  - 8-10 min: 95% B
  - 10-11 min: 95% to 5% B
  - 11-15 min: 5% B
- Detection:
  - Monitor UV absorbance at relevant wavelengths (e.g., 254 nm).
  - Acquire mass spectra in positive ion mode, scanning for the expected molecular ion peak ( $[M+H]^+$ ).
- Data Analysis:

- Integrate the UV chromatogram to determine the purity of the compound.
- Confirm the mass of the major peak corresponds to the calculated exact mass of the target molecule.

## Safety and Handling

As with many halogenated organic compounds, **5-Bromo-6-methylpyrimidin-4-ol** and its derivatives require careful handling. While specific toxicity data may be limited, related structures are classified as irritants and harmful if swallowed.[8][9]

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]
- Precautions:
  - Always handle in a well-ventilated chemical fume hood.
  - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
  - Avoid inhalation of dust and direct contact with skin and eyes.

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- To cite this document: BenchChem. [5-Bromo-6-methylpyrimidin-4-OL molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b189404#5-bromo-6-methylpyrimidin-4-ol-molecular-weight-and-formula>]

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